
5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The presence of bromine and ethylthio groups in this compound makes it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one typically involves the bromination of 2-(ethylthio)pyrimidin-4(3H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in solvents like ethanol or dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Amino or thio derivatives
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of brominated pyrimidines on cellular processes. It serves as a model compound for understanding the interactions of halogenated heterocycles with biological targets .
Medicine: Its derivatives have shown promising activity against certain types of cancer cells and viruses .
Industry: In the industrial sector, 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one is used in the production of agrochemicals and pharmaceuticals. Its versatility makes it a valuable component in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylthio group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the specific interactions involved .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
- 5-Chloro-2-(ethylthio)pyrimidin-4(3H)-one
- 5-Iodo-2-(ethylthio)pyrimidin-4(3H)-one
Comparison: Compared to its analogs, 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical transformations. Additionally, the ethylthio group provides specific steric and electronic properties that influence the compound’s interactions with biological targets, making it distinct from its methylthio and chloro analogs .
Propriétés
Numéro CAS |
7752-53-6 |
|---|---|
Formule moléculaire |
C6H7BrN2OS |
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
5-bromo-2-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7BrN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |
Clé InChI |
YSLWQLFEGUQQJO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=C(C(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
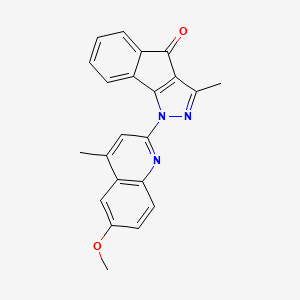


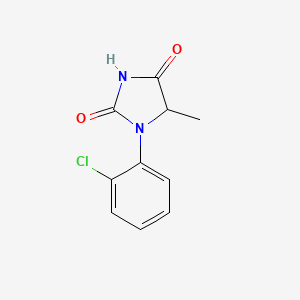
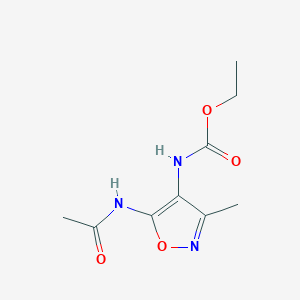
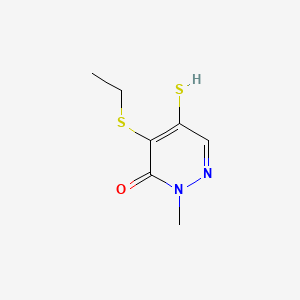
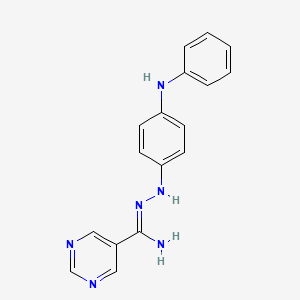
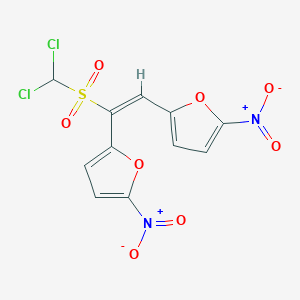
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)

